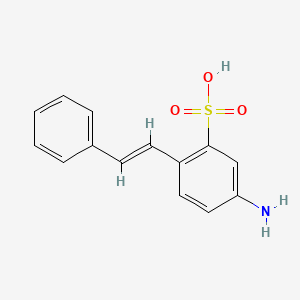

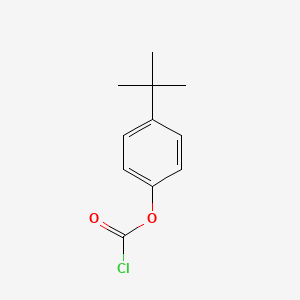

Acetamide, N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-hydroxy-

Vue d'ensemble

Description

This would involve a basic overview of the compound, including its molecular formula, molar mass, and perhaps a brief note on its relevance or use in the scientific or industrial context.

Synthesis Analysis

This would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis

This would detail the chemical reactions the compound undergoes, including its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, including its melting and boiling points, solubility, and reactivity.Applications De Recherche Scientifique

Herbicide Metabolism and Carcinogenicity Studies

Acetochlor, a variant of the chemical , is used in agricultural herbicides. It is metabolically activated in a pathway leading to DNA-reactive dialkylbenzoquinone imine, a potential carcinogen. Studies have compared the metabolism of various chloroacetamide herbicides in human and rat liver microsomes, highlighting differences in metabolism between species. Human liver microsomes can metabolize acetochlor to CMEPA (2-chloro-N-(2-methyl-6-ethylphenyl)acetamide), indicating its biological activity and potential health impacts (Coleman et al., 2000).

Pharmaceutical Applications

N-(2-Hydroxyphenyl)acetamide, a derivative, serves as an intermediate in synthesizing antimalarial drugs. It's produced through chemoselective monoacetylation, indicating its utility in pharmaceutical manufacturing (Magadum & Yadav, 2018).

Biodegradation of Herbicides

Research on Rhodococcus sp. Strain T3-1 shows its ability to biodegrade acetochlor. The study identified a cytochrome P450 system involved in N-deethoxymethylation, a key step in the biodegradation process. This research is crucial for understanding environmental impacts and potential bioremediation strategies (Wang et al., 2015).

Ground Water Monitoring and Environmental Impact

The Acetochlor Registration Partnership conducted a ground water monitoring program to assess the presence of acetochlor and its degradates in ground water. This study provides insights into the environmental persistence and mobility of such herbicides, crucial for environmental protection and regulation (De Guzman et al., 2005).

Safety And Hazards

This would detail any known hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.

Orientations Futures

This would involve a discussion of potential future research directions, including any unanswered questions about the compound, potential applications, and areas of interest for further study.

Please note that without specific information on the compound , this is a general guide and may not apply in all cases. For accurate and detailed information, please consult a reliable scientific database or literature.

Propriétés

IUPAC Name |

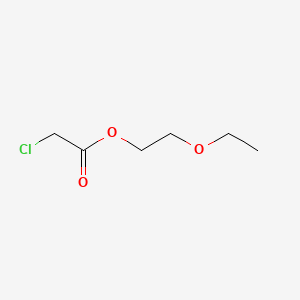

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-4-12-8-6-7-11(3)14(12)15(10-18-5-2)13(17)9-16/h6-8,16H,4-5,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHFIHGLTXUWDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(COCC)C(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073576 | |

| Record name | N-(Ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-hydroxy- | |

CAS RN |

60090-47-3 | |

| Record name | Acetamide, N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060090473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid](/img/structure/B1604766.png)

![Dipotassium [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']manganate(2-)](/img/structure/B1604767.png)

![5-(2,3-Dimethyltricyclo[2.2.1.02,6]hept-3-yl)-2-methylpent-2-enyl butyrate](/img/structure/B1604768.png)